Methyl 2-amino-4-iodobenzoate
Overview
Description
Methyl 2-amino-4-iodobenzoate is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the second position and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-aminobenzoate. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions with careful control of reaction parameters to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-iodobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The aryl-iodide functionality allows for coupling reactions such as the Sonogashira coupling, where the compound reacts with alkynes to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Sonogashira Coupling: This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as methyl 2-amino-4-azidobenzoate or methyl 2-amino-4-thiocyanatobenzoate can be formed.
Coupling Products: The Sonogashira coupling can yield products like dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate.
Scientific Research Applications
Methyl 2-amino-4-iodobenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules through various coupling reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-iodobenzoate depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution and coupling reactions. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies on its biological mechanism are limited .
Comparison with Similar Compounds
Methyl 2-iodobenzoate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Methyl 4-iodobenzoate: The iodine atom is positioned differently, affecting its reactivity and applications.
Methyl 3-amino-4-iodobenzoate: Similar but with the amino group at a different position, which can influence its chemical behavior and applications.
Uniqueness: Methyl 2-amino-4-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the aromatic ring, providing a combination of reactivity and functionality that is valuable in synthetic chemistry and potential biological applications .
Properties
IUPAC Name |
methyl 2-amino-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRVHNXSYBHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596584 | |
Record name | Methyl 2-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144550-76-5 | |
Record name | Methyl 2-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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